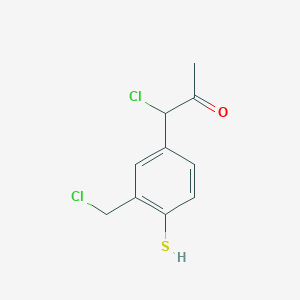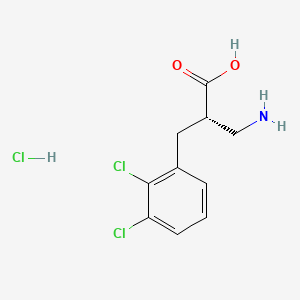
(s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a dichlorobenzyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzyl chloride and (s)-alanine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as sodium hydroxide or alkyl halides can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to benzyl derivatives.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence metabolic pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (s)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid hydrochloride
- (s)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride
- (s)-3-Amino-2-(2,6-dichlorobenzyl)propanoic acid hydrochloride
Uniqueness
- Structural Differences : The position of the chlorine atoms on the benzyl group can significantly affect the compound’s reactivity and interaction with biological targets.
- Functional Properties : The specific arrangement of functional groups in (s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride may confer unique properties, making it more suitable for certain applications compared to its analogs.
This detailed article provides a comprehensive overview of (s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H12Cl3NO2 |
|---|---|
Molekulargewicht |
284.6 g/mol |
IUPAC-Name |
(2S)-2-(aminomethyl)-3-(2,3-dichlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15;/h1-3,7H,4-5,13H2,(H,14,15);1H/t7-;/m0./s1 |
InChI-Schlüssel |
VXXQVIJWJDHTGF-FJXQXJEOSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C[C@@H](CN)C(=O)O.Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(CN)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


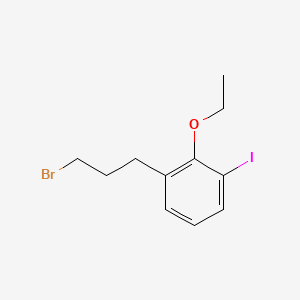
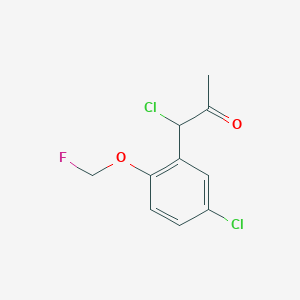


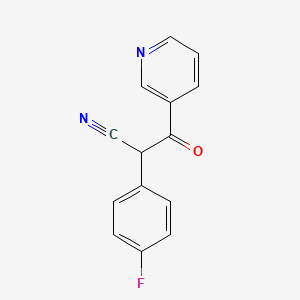
![(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14049582.png)

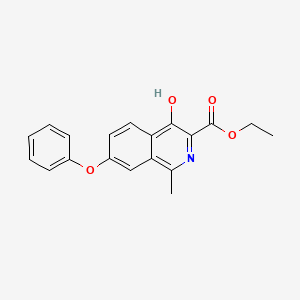
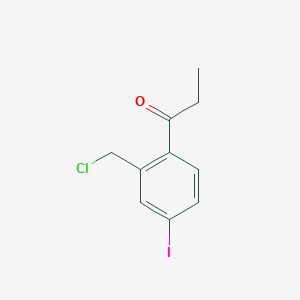


![2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl](/img/structure/B14049631.png)
